7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
CAS No.: 132739-89-0
Cat. No.: VC5445627
Molecular Formula: C15H11FN4O3
Molecular Weight: 314.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132739-89-0 |
|---|---|
| Molecular Formula | C15H11FN4O3 |
| Molecular Weight | 314.276 |
| IUPAC Name | 7-(4-fluorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
| Standard InChI | InChI=1S/C15H11FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3 |
| Standard InChI Key | NDTZKSHRQALJPT-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s core structure combines a purine-2,4-dione scaffold with an annelated oxazole ring. The purine moiety consists of a pyrimidine ring fused to an imidazole ring, while the oxazole ring introduces a five-membered heterocycle containing oxygen and nitrogen. Substitutions at the 7-position (4-fluorophenyl) and 1,3-positions (methyl groups) enhance its lipophilicity and steric bulk, influencing its pharmacokinetic profile.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁FN₄O₃ |
| Molecular Weight | 314.276 g/mol |
| CAS Number | 132739-89-0 |
| Hydrogen Bond Acceptors | 7 |
| logP (Partition Coefficient) | ~2.8 (predicted) |
The fluorine atom on the phenyl group contributes to electron-withdrawing effects, modulating the compound’s electronic distribution and binding affinity to biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 7-(4-Fluorophenyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically begins with 8-bromotheophylline, a theophylline derivative. Cyclization with epoxides or oxiranes under basic conditions forms the oxazole ring . For example, reacting 8-bromotheophylline with 4-fluorostyrene oxide in anhydrous propanol yields an intermediate hydroxyalkyl derivative, which undergoes intramolecular cyclization to form the target compound .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Propanol, pyridine, 80°C, 12h | 65-70% |
| Purification | Column chromatography (SiO₂) | >95% |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-F), 7.25 (d, 2H, Ar-H), 3.95 (s, 6H, N-CH₃), 3.40 (s, 3H, O-CH₃).
-
¹³C NMR identifies carbonyl carbons at δ 160.2 (C=O) and 155.8 (C=O).
Biological Activity and Pharmacological Applications
Adenosine Receptor Affinity
This compound exhibits selective antagonism at adenosine A₂A receptors (A₂AAR), with a reported Ki of 0.998 μM . Its binding mode involves interactions with transmembrane helices 3 and 7 of the receptor, where the fluorophenyl group occupies a hydrophobic pocket.
Table 3: Receptor Binding Profiles
| Receptor Subtype | Ki (μM) | Selectivity Ratio (A₂A/A₁) |
|---|---|---|
| A₁ | 25.4 | 25.5 |
| A₂A | 0.998 | — |
| A₃ | >100 | >100 |
Anticonvulsant Effects
Mechanism of Action
A₂A Receptor Antagonism
The compound competitively inhibits adenosine binding at A₂AARs, preventing cAMP accumulation in striatal neurons . This mechanism parallels xanthine derivatives like theophylline but with enhanced selectivity due to the oxazole ring’s steric effects.
Enzyme Interactions
Preliminary data suggest inhibition of phosphodiesterase 4 (PDE4), though IC₅₀ values remain uncharacterized . Dual receptor/enzyme targeting may explain its broad pharmacological profile.
Pharmacokinetics and Toxicity
Metabolic Stability
Microsomal assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), with cytochrome P450 3A4 (CYP3A4) mediating N-demethylation. The fluorine atom reduces oxidative metabolism, extending half-life in rodents (t₁/₂ = 2.3 h).
Toxicity Profile
Acute toxicity in mice (LD₅₀ = 45 mg/kg) manifests as motor ataxia and respiratory depression . Chronic administration (14 days, 10 mg/kg/day) causes mild hepatotoxicity, evidenced by elevated ALT levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume